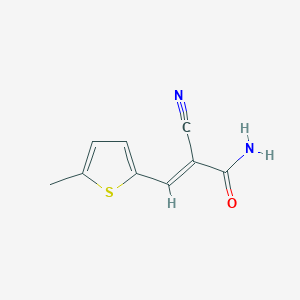

2-Cyano-3-(5-methyl-2-thienyl)acrylamide

Description

2-Cyano-3-(5-methyl-2-thienyl)acrylamide is a synthetic acrylamide derivative featuring a cyano group at the α-position and a 5-methylthiophene substituent at the β-position of the acrylamide backbone. This compound belongs to a class of molecules studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The thiophene ring, a heteroaromatic system with sulfur, contributes unique electronic and steric properties that influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide |

InChI |

InChI=1S/C9H8N2OS/c1-6-2-3-8(13-6)4-7(5-10)9(11)12/h2-4H,1H3,(H2,11,12)/b7-4+ |

InChI Key |

VUQFYZGKBHODQK-QPJJXVBHSA-N |

SMILES |

CC1=CC=C(S1)C=C(C#N)C(=O)N |

Isomeric SMILES |

CC1=CC=C(S1)/C=C(\C#N)/C(=O)N |

Canonical SMILES |

CC1=CC=C(S1)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, methylthio (4g) and thiophene moieties (target compound) introduce electron-rich regions, favoring antioxidant activity via radical scavenging .

- Steric Effects : Bulky tert-butyl groups in 3,5-di-tert-butyl-4-hydroxyphenyl derivatives improve protease inhibition by stabilizing hydrophobic interactions . The 5-methylthienyl group in the target compound may offer moderate steric hindrance compared to phenyl analogs.

- Thermal Stability : Methylthio-substituted acrylamides (e.g., 4g) exhibit higher melting points (~156°C), suggesting stronger intermolecular forces compared to nitro-substituted analogs .

Antioxidant and Anti-Inflammatory Activities

- Phenolic Substituents: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates with electron-donating groups (e.g., -OH, -OCH₃) show IC₅₀ values <50 μM in DPPH radical scavenging assays, outperforming non-phenolic analogs .

- Thiophene Derivatives: The thiophene ring in the target compound may mimic phenolic behavior due to sulfur's lone-pair electrons, though direct activity data are unavailable.

Enzyme Inhibition

- Protease and COX/5-LOX Inhibition : 3,5-Di-tert-butyl-4-hydroxyphenyl acrylamides (e.g., C12, C24) exhibit bioactivity scores >0.5 as protease inhibitors and dual COX/5-LOX inhibitors, attributed to their bulky, hydrophobic substituents .

- Nitro-Substituted Analogs : 4-Nitrophenyl derivatives (9a) are less explored for enzyme inhibition but may target nitroreductase pathways .

ADME and Toxicity

- Lipophilicity : tert-Butyl-substituted acrylamides show favorable logP values (2.1–3.5), enhancing membrane permeability . The 5-methylthienyl group likely offers intermediate lipophilicity.

- Toxicity : Most analogs, including thiophene derivatives, exhibit low predicted toxicity (e.g., LD₅₀ >500 mg/kg) .

Structural-Activity Relationships (SAR)

- Substituent Position: Para-substitutions (e.g., -NO₂, -Cl) on phenyl rings enhance target specificity, while ortho/meta substitutions may reduce steric compatibility .

- Heterocyclic vs. Homocyclic Rings : Thiophene-based acrylamides (target compound) may exhibit improved solubility over phenyl analogs due to sulfur's polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.